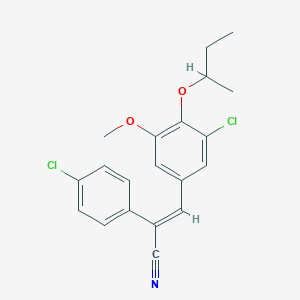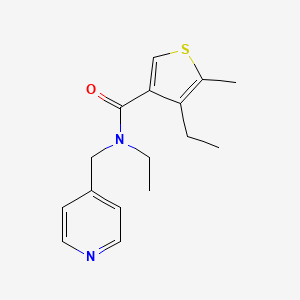![molecular formula C25H21N3O2 B5305291 2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-ethoxyphenyl]acrylonitrile](/img/structure/B5305291.png)
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-ethoxyphenyl]acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-ethoxyphenyl]acrylonitrile, also known as BEnzimidazole Ethoxy Acrylonitrile (BEA), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BEA is a small molecule inhibitor that has been shown to have promising anti-cancer activity, making it a potential candidate for further research and development.
Mechanism of Action
BEA inhibits CK2 by binding to the ATP-binding site of the enzyme. This leads to a decrease in CK2 activity and downstream signaling pathways that control cell proliferation and survival. BEA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BEA has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development. It has also been shown to have anti-inflammatory activity, which may contribute to its anti-cancer effects. BEA has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development and progression of cancer.
Advantages and Limitations for Lab Experiments
One advantage of BEA is its ability to inhibit the growth of multiple cancer cell lines. This makes it a potential candidate for the development of broad-spectrum anti-cancer drugs. However, one limitation of BEA is its poor solubility in water, which may limit its effectiveness in vivo. This can be overcome by using prodrug formulations or developing more soluble analogs of BEA.
Future Directions
There are several potential future directions for research on BEA. One area of interest is the development of more soluble analogs of BEA that can be used in vivo. Another area of interest is the development of prodrug formulations that can improve the bioavailability of BEA. Additionally, further studies are needed to investigate the potential of BEA in combination with other anti-cancer agents, as well as its potential use in other diseases, such as inflammatory disorders. Finally, more studies are needed to fully understand the mechanism of action of BEA and its downstream effects on cancer cells.
Synthesis Methods
The synthesis of BEA involves the reaction of 2-(1H-benzimidazol-2-yl)-3-chloroacrylonitrile with 4-(benzyloxy)-3-ethoxyphenyl magnesium bromide. The resulting product is then purified through column chromatography to yield pure BEA. This synthesis method has been optimized and can be easily scaled up for larger quantities of BEA.
Scientific Research Applications
BEA has been extensively studied for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BEA works by inhibiting the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Inhibition of CK2 leads to decreased cancer cell growth and increased cancer cell death.
properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(3-ethoxy-4-phenylmethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-2-29-24-15-19(12-13-23(24)30-17-18-8-4-3-5-9-18)14-20(16-26)25-27-21-10-6-7-11-22(21)28-25/h3-15H,2,17H2,1H3,(H,27,28)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMXUSDIVODOQH-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5305211.png)
![N-[(3S*,4R*)-4-hydroxytetrahydrofuran-3-yl]-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5305220.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-cyclopentylacetamide](/img/structure/B5305225.png)
![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-(4-ethoxyphenyl)-2-pyrrolidinone](/img/structure/B5305227.png)
![2-[(2-methylbenzyl)thio]-6-nitro-1H-benzimidazole](/img/structure/B5305232.png)
![3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5305240.png)
![3-(2-furyl)-N-{[(2-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5305244.png)
![{3-[1-(3-phenyl-2-propen-1-yl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B5305253.png)
![4-butoxy-N-(1-{[(4-nitrophenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5305268.png)
![1-phenoxy-3-{4-[3-(3,4,5-trimethoxyphenyl)acryloyl]-1-piperazinyl}-2-propanol hydrochloride](/img/structure/B5305274.png)


![2-(4-bromo-2-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5305289.png)
